molecular formula C24H23ClFN5O2 B2581437 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105248-10-9

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2581437
CAS No.: 1105248-10-9
M. Wt: 467.93
InChI Key: CTODFFOYHUBVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimido[5,4-b]indol-4(5H)-one derivative featuring a piperazine-linked 5-chloro-2-methylphenyl substituent and an 8-fluoro group. Its structural complexity arises from the fusion of pyrimidine and indole rings, with additional functional groups influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2/c1-15-2-3-16(25)12-20(15)29-8-10-30(11-9-29)21(32)6-7-31-14-27-22-18-13-17(26)4-5-19(18)28-23(22)24(31)33/h2-5,12-14,28H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTODFFOYHUBVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, receptor interactions, and synthesis.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

  • Molecular Formula : C₁₄H₁₆ClN₃O
  • Molecular Weight : 277.75 g/mol
  • CAS Number : 727704-77-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrimidoindole class. For instance, derivatives of pyrimido[4,5-b]indole have shown promising results as selective inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.

  • Mechanism of Action :
    • The compound is believed to inhibit VEGFR-2, which plays a crucial role in tumor angiogenesis. By blocking this receptor, the compound can potentially reduce tumor growth and metastasis.
    • In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
  • Case Studies :
    • A study evaluating the cytotoxic effects of pyrimidoindole derivatives showed that specific substitutions at the piperazine moiety enhanced selectivity and potency against cancer cells compared to standard treatments like sunitinib .
    • Another investigation focused on the apoptotic pathways activated by these compounds, revealing that they promote apoptosis through ROS generation and modulation of key proteins such as p53 and Bax .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Starting Materials :
    • 5-chloro-2-methylphenylpiperazine.
    • Various reagents for functional group modifications.
  • Synthetic Pathway :
    • The synthesis begins with the formation of the piperazine derivative followed by cyclization to form the pyrimidine ring.
    • Subsequent reactions introduce the fluorine atom and finalize the oxo-propyl chain.

In Vitro Studies

StudyCell LineIC50 (µM)Mechanism
MCF-712.5VEGFR-2 inhibition
MDA-MB-23110.0Apoptosis induction via ROS

These studies indicate that variations in substitution patterns significantly affect biological activity, with certain derivatives showing enhanced potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimidoindol-ones

The following table compares key structural and physicochemical features of the target compound with related pyrimido[5,4-b]indol-4(5H)-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Water Solubility (pH 7.4) Key Features
Target Compound 8-Fluoro, 3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl ~517.9* Not reported Piperazine linker enhances CNS penetration; chloro/fluoro groups improve stability
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Cmpd 3) 8-Fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) ~407.4 Not reported Dual fluorinated benzyl groups increase lipophilicity; methoxy group aids solubility
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one 8-Methoxy, 5-methyl, 3-(4-fluorophenyl)methyl 337.3 2.5 µg/mL Methoxy and methyl groups enhance solubility; lower molecular weight improves bioavailability

*Calculated based on molecular formula.

Key Observations :

  • The target compound distinguishes itself with a piperazine-propanone side chain, which may enhance interactions with serotonin or dopamine receptors due to piperazine's prevalence in CNS-targeting drugs .
  • Compared to Compound 3 (), the target lacks benzyl groups but includes a larger, more polar side chain, suggesting divergent pharmacokinetic profiles.
  • The 8-methoxy analogue () demonstrates higher solubility (2.5 µg/mL), likely due to the methoxy group’s polarity, whereas the target’s chloro/fluoro substituents prioritize stability over solubility .
Comparison with Triazolothiadiazole Derivatives

Triazolothiadiazoles (Evidences 2–5) share heterocyclic frameworks but differ significantly in bioactivity and structure:

Compound Class Core Structure Common Substituents Bioactivity Key Differences from Target Compound
Triazolothiadiazoles Fused triazole and thiadiazole rings Alkyl/aryl, naphthyl, pyridyl Antimicrobial, anti-inflammatory Lack indole/pyrimidine core; sulfur atoms alter electronic properties
Target Compound Pyrimido[5,4-b]indol-4(5H)-one Piperazine, chloro, fluoro Potential CNS or anticancer activity Nitrogen-rich core favors hydrogen bonding

Structural Implications :

  • Triazolothiadiazoles rely on sulfur and nitrogen atoms for bioactivity, whereas the target compound’s fused pyrimidine-indole system may engage in π-π stacking or intercalation with biomolecules .
  • The absence of a piperazine linker in triazolothiadiazoles limits their CNS penetration compared to the target compound .
Cyclopropa-Fused Analogues (CPI, CPyI, CPzI)

Cyclopropane-fused heterocycles like CPI (cyclopropa[c]pyrroloindol-4-one) and CPzI (pyrazolo analogue) share rigid, planar structures but differ in substitution patterns:

Compound Class Core Structure Key Features Bioactivity
CPI Cyclopropa-pyrroloindole DNA alkylation, antitumor activity Cytotoxic (similar to duocarmycins)
Target Compound Pyrimido[5,4-b]indol-4(5H)-one Piperazine side chain, halogenated substituents Likely non-DNA-targeted mechanisms

Comparison :

  • CPI derivatives (–7) exhibit DNA alkylation via cyclopropane ring opening, a mechanism absent in the target compound due to its lack of strained cyclopropane .
  • The target’s 8-fluoro group and piperazine linker suggest alternative targets, such as neurotransmitter receptors or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.